molecular formula C15H12N4O3S B297796 N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Cat. No.: B297796
M. Wt: 328.3 g/mol
InChI Key: FCFWFQIZMIZOKO-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is not fully understood. However, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane. In addition, this compound has been shown to exhibit fluorescent properties, which makes it a potential candidate for the detection of metal ions.

Advantages and Limitations for Lab Experiments

N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has advantages and limitations for lab experiments. One of the advantages is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for the development of new drugs. Another advantage is its fluorescent properties, which makes it a potential candidate for the detection of metal ions. One of the limitations is the lack of understanding of its mechanism of action. This compound has not been fully studied, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide. One of the directions is the study of its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for the development of new drugs. Another direction is the study of its fluorescent properties, which makes it a potential candidate for the detection of metal ions. In addition, the mechanism of action of this compound needs to be fully understood to explore its potential applications in various fields.

Synthesis Methods

N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide can be synthesized using different methods. One of the methods involves the reaction of 5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide in the presence of N'-(1,3-benzodioxol-5-ylmethylene)amine to form the desired compound. Another method involves the reaction of 5-carboxylic acid with phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with 6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide in the presence of N'-(1,3-benzodioxol-5-ylmethylene)amine.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where this compound can be studied for its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an antimicrobial agent. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C15H12N4O3S/c1-9-13(19-4-5-23-15(19)17-9)14(20)18-16-7-10-2-3-11-12(6-10)22-8-21-11/h2-7H,8H2,1H3,(H,18,20)/b16-7+

InChI Key

FCFWFQIZMIZOKO-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(N2C=CSC2=N1)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4

SMILES

CC1=C(N2C=CSC2=N1)C(=O)NN=CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NN=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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